![molecular formula C48H80N8O2Si B562899 Silicon 2,3-naphthalocyanine dihydroxide CAS No. 92396-90-2](/img/new.no-structure.jpg)
Silicon 2,3-naphthalocyanine dihydroxide
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Overview
Description
Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si and a molecular weight of 774.86 g/mol . It is a member of the phthalocyanine family, known for their intense far-red absorption and emission features . This compound is particularly noted for its applications in photonic and optical materials due to its unique optical properties .
Preparation Methods
The synthesis of silicon 2,3-naphthalocyanine dihydroxide involves multiple steps. One common method includes the hydrolysis of silicon 2,3-naphthalocyanine dichloride in the presence of water or a suitable base . The reaction typically occurs under controlled conditions to ensure the formation of the dihydroxide derivative. Industrial production methods may involve large-scale hydrolysis processes with stringent quality control to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Photodynamic Therapy
Silicon 2,3-naphthalocyanine dihydroxide is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Mechanism of Action : Upon exposure to NIR light, this compound generates ROS that damage cellular components, leading to cell death. This property has been exploited in several studies:
- In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines when activated by NIR light .
- In vivo studies showed that encapsulating this compound in polyethylene glycol phospholipid nanoparticles enhanced tumor regression in animal models with minimal systemic toxicity .
Diagnostic Imaging
Due to its unique optical properties, this compound is being explored for use in diagnostic imaging techniques. Its ability to absorb light in the far-red region allows for better tissue penetration and lower background fluorescence compared to traditional imaging agents.
Nanotechnology
The compound's compatibility with various biological molecules has led to its application in nanotechnology. Studies have suggested that this compound can be used to create nanoparticles that serve dual purposes—acting as both imaging agents and therapeutic agents in cancer treatment .
Case Studies
- In Vitro Efficacy :
- In Vivo Tumor Regression :
Mechanism of Action
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .
Comparison with Similar Compounds
Silicon 2,3-naphthalocyanine dihydroxide is compared with other similar compounds such as:
Silicon phthalocyanine dihydroxide: Similar in structure but differs in the position of the naphthalene rings.
Silicon 2,3-naphthalocyanine dichloride: Contains chlorine atoms instead of hydroxyl groups, affecting its reactivity and applications.
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide: Contains tert-butyl groups that influence its solubility and optical properties.
These compounds share similar optical properties but differ in their chemical reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.
Biological Activity
Silicon 2,3-naphthalocyanine dihydroxide (SiNc(OH)₂) is a silicon-containing compound belonging to the naphthalocyanine family, which is recognized for its unique optical and electronic properties. This compound has garnered significant attention in the field of photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation, making it a promising candidate for targeted cancer treatments.
The chemical formula of this compound is C₁₈H₁₉N₂O₄Si. It can be synthesized through various methods, including the use of chlorosilanes and subsequent hydrolysis. The synthesis typically involves the reaction of silicon chlorides with naphthalene derivatives, followed by purification processes such as chromatography to yield a high-purity product .
Key Characteristics:
- Absorption Spectrum : SiNc(OH)₂ exhibits strong absorption in the near-infrared (NIR) region, specifically around 780 nm, which is advantageous for deep tissue penetration during phototherapy .
- Photostability : The compound demonstrates relative photostability, essential for maintaining efficacy during therapeutic applications .
This compound functions primarily as a photosensitizer in PDT. Upon NIR light activation, it generates singlet oxygen (1O2), a highly reactive species that induces apoptosis in cancer cells. This mechanism is particularly effective against various tumor types, as evidenced by numerous studies.
Case Studies
- In Vitro Studies : Research has shown that SiNc(OH)₂ can effectively induce apoptosis in V-79 Chinese hamster lung fibroblast cells when activated with NIR light. The compound demonstrated limited dark toxicity but significant phototoxicity under light exposure .
- In Vivo Studies : In animal models, specifically Balb/c mice bearing EMT-6 tumors, administration of SiNc(OH)₂ followed by NIR irradiation resulted in tumor regression in over 50% of subjects. Notably, one study reported a complete response in 80% of treated mice without significant systemic toxicity at doses up to 10 μmol/kg .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
Compound Name | Absorption Max (nm) | Efficacy in PDT | Notable Features |
---|---|---|---|
This compound | 780 | High | Strong NIR absorption; low dark toxicity |
Zinc 2,3-naphthalocyanine | 670 | Moderate | Different solubility and stability |
Aluminum phthalocyanine | 700 | High | Commonly used in clinical PDT |
Copper phthalocyanine | 600 | Moderate | Strong light absorption characteristics |
Applications and Future Directions
This compound's compatibility with various biological molecules suggests potential for synergistic effects when combined with conventional chemotherapeutics or other phototherapeutic agents. Research indicates that its incorporation into nanocarriers can enhance cellular uptake and improve treatment efficacy while minimizing systemic toxicity .
Potential Applications:
- Cancer Therapy : As a photosensitizer in PDT for various cancers.
- Nanotechnology : Development of hybrid nanocarriers for targeted drug delivery.
- Imaging : Utilization in NIR imaging techniques for cancer detection.
Properties
CAS No. |
92396-90-2 |
---|---|
Molecular Formula |
C48H80N8O2Si |
Molecular Weight |
829.3 g/mol |
IUPAC Name |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
InChI Key |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
Canonical SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
Origin of Product |
United States |
Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?
A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).
Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?
A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.
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